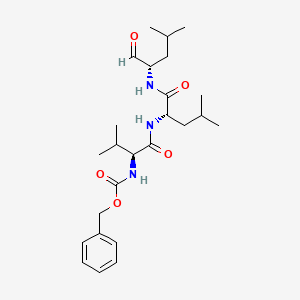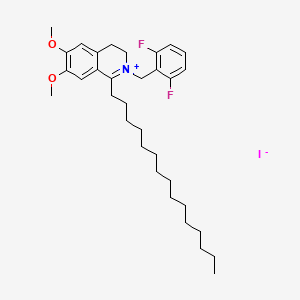
Cadein1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cadein1 involves the derivatization of an isoquinolinium backbone. The specific synthetic routes and reaction conditions are proprietary and detailed in various patents and research publications . Generally, the synthesis involves multiple steps, including the formation of the isoquinolinium core, followed by functionalization to introduce specific substituents that enhance its biological activity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would include stringent quality control measures to maintain the compound’s efficacy and safety for potential therapeutic use.
Análisis De Reacciones Químicas
Types of Reactions
Cadein1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the isoquinolinium core, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of this compound, impacting its solubility and permeability.
Substitution: Substitution reactions are crucial for introducing various functional groups that can enhance the compound’s specificity and potency.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure optimal yields and minimal side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups, enhancing the compound’s therapeutic properties.
Aplicaciones Científicas De Investigación
Cadein1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying isoquinolinium derivatives and their reactivity.
Biology: Investigated for its role in inducing apoptosis in cancer cells, particularly those deficient in p53.
Medicine: Explored as a potential chemotherapeutic agent for targeting p53-deficient tumors.
Mecanismo De Acción
Cadein1 exerts its effects by inducing apoptotic cell death in p53-deficient cancer cells. The mechanism involves the activation of p38 phosphorylation, caspase-3 activation, and PARP cleavage . These molecular events lead to the initiation of apoptosis, selectively targeting cancer cells with a functional DNA mismatch repair system. The compound’s ability to preferentially induce apoptosis in p53-deficient cells makes it a promising candidate for cancer therapy .
Comparación Con Compuestos Similares
Cadein1 is unique compared to other isoquinolinium derivatives due to its selective action on p53-deficient cancer cells. Similar compounds include:
Sirt1 Inhibitor VII, Inauhzin: Another isoquinolinium derivative with different molecular targets.
PIM3 Kinase Inhibitor VII, M-110: Targets different kinases and has distinct biological effects.
p53-Snail binding Inhibitor, GN25: Specifically targets the p53-Snail interaction, differing in its mechanism of action .
This compound’s unique ability to selectively induce apoptosis in p53-deficient cells with a functional DNA mismatch repair system sets it apart from these similar compounds, highlighting its potential as a targeted cancer therapy.
Propiedades
Fórmula molecular |
C33H48F2INO2 |
|---|---|
Peso molecular |
655.6 g/mol |
Nombre IUPAC |
2-[(2,6-difluorophenyl)methyl]-6,7-dimethoxy-1-pentadecyl-3,4-dihydroisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C33H48F2NO2.HI/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-31-27-24-33(38-3)32(37-2)23-26(27)21-22-36(31)25-28-29(34)18-17-19-30(28)35;/h17-19,23-24H,4-16,20-22,25H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
NBXOVBALHDBUPW-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCC1=[N+](CCC2=CC(=C(C=C21)OC)OC)CC3=C(C=CC=C3F)F.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


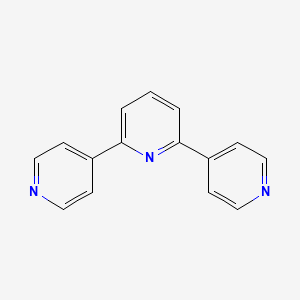
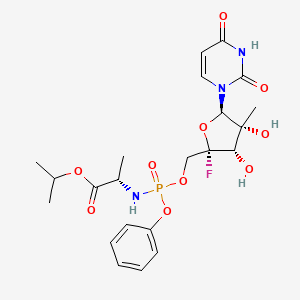
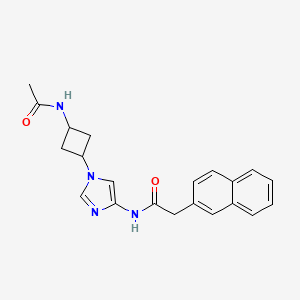
![1-[(2R)-4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-2-methylpiperazin-1-yl]ethanone](/img/structure/B11929345.png)
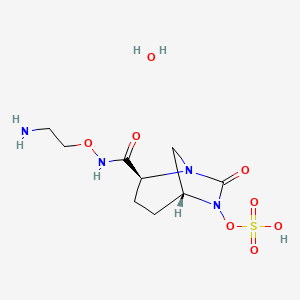
![1-[2-(3-aminopropanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B11929363.png)
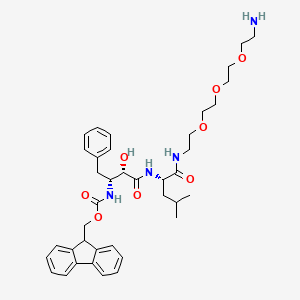
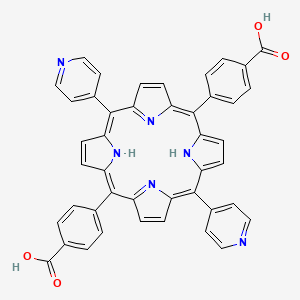
![2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B11929392.png)

![4-chloro-N-[(1R)-1-[4-(6-fluoroquinolin-4-yl)cyclohexyl]ethyl]benzamide](/img/structure/B11929407.png)
